2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Description
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that features a 1,2,4-oxadiazole ring and a tetrahydroisoindole moiety
Properties
IUPAC Name |
2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-14-9-4-5-10-15(14)19(24)22(18)12-6-11-16-20-17(21-25-16)13-7-2-1-3-8-13/h1-5,7-8,14-15H,6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAFBNYULDRENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCC3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or methanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole moiety.
Scientific Research Applications
2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Tetrahydroisoindole Derivatives: Compounds with the tetrahydroisoindole moiety but different functional groups attached.
Uniqueness
The uniqueness of 2-[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione lies in its combination of the oxadiazole and tetrahydroisoindole moieties, which confer distinct structural and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
